molecular formula C9H18N2 B14874418 N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine

N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine

Cat. No.: B14874418
M. Wt: 154.25 g/mol
InChI Key: ZKWJAMLWUUTGAX-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine is an organic compound characterized by the presence of cyclopropyl and methyl groups attached to a cyclopentane ring with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to achieve the desired purity. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides, forming N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: N-alkylated derivatives

Scientific Research Applications

N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical pathways. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,2-cyclohexanediamine
  • N1-cyclopropyl-2-methylpropane-1,2-diamine

Uniqueness

N1-cyclopropyl-N2-methylcyclopentane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-N-cyclopropyl-2-N-methylcyclopentane-1,2-diamine

InChI

InChI=1S/C9H18N2/c1-10-8-3-2-4-9(8)11-7-5-6-7/h7-11H,2-6H2,1H3

InChI Key

ZKWJAMLWUUTGAX-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1NC2CC2

Origin of Product

United States

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